Methyl 4-(3-aminophenyl)benzoate
Overview
Description
Methyl 4-(3-aminophenyl)benzoate, also known as m-aminophenylbenzoic acid, is an organic compound with the molecular formula C14H13NO2. It is a colorless crystalline solid that is soluble in organic solvents. It has been used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of dyes, fragrances, and other organic compounds.
Scientific Research Applications
Synthesis and Chemical Properties :
- Taylor et al. (1996) discussed the synthesis of derivatives of Methyl 4-(3-aminophenyl)benzoate for use in radiopharmaceuticals, highlighting its role in labeling compounds (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
- Shah (2014) synthesized novel arylazopyrazolones substituted with this compound derivatives, demonstrating their significant antimicrobial activities (Shah, 2014).
Material Science and Engineering :
- Yang, Jikei, and Kakimoto (1999) showed the application of this compound in the synthesis of hyperbranched aromatic polyamide, a material with potential applications in engineering and technology (Yang, Jikei, & Kakimoto, 1999).
- Mormann and Bröcher (1998) utilized derivatives of this compound in the creation of liquid crystalline thermosets, which are significant in the development of advanced materials (Mormann & Bröcher, 1998).
Biological and Pharmacological Research :
- Basu, Masharing, and Das (2012) explored diorganotin(IV) complexes of this compound derivatives, which could have implications in biochemistry and pharmacology (Basu, Masharing, & Das, 2012).
- Ukrainets, Petrushova, Davidenko, and Grinevich (2014) discussed the cyclization of this compound derivatives, which could be relevant in the synthesis of new pharmaceuticals (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Optical and Electronic Applications :
- Zaini et al. (2020) investigated the structural and property relationship of this compound derivatives for optical limiting applications, highlighting its potential in photonic technologies (Zaini et al., 2020).
Safety and Hazards
“Methyl 4-(3-aminophenyl)benzoate” is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Mechanism of Action
Target of Action
Methyl 4-(3-aminophenyl)benzoate is a complex compound that may interact with multiple targets. It’s worth noting that similar compounds have been found to target bacterial cell division protein FtsZ , which plays a crucial role in bacterial cell division and is considered a potential target for the development of novel antibacterial agents .
Biochemical Pathways
Compounds with similar structures have been found to affect various strains of microorganisms , suggesting that they may interfere with the biochemical pathways essential for the survival and proliferation of these organisms.
Result of Action
Based on the potential targets and pathways it may affect, it’s plausible that this compound could have antimicrobial effects, disrupting the normal function of certain microorganisms and potentially leading to their death .
Properties
IUPAC Name |
methyl 4-(3-aminophenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTVRZIUOJSIIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362726 | |
Record name | methyl 4-(3-aminophenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159503-24-9 | |
Record name | methyl 4-(3-aminophenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-(3-aminophenyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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